molecular formula C19H22O6 B13429621 Corallocin A CAS No. 2002492-43-3

Corallocin A

Cat. No.: B13429621
CAS No.: 2002492-43-3
M. Wt: 346.4 g/mol
InChI Key: SJLLKLUVRUWXCJ-IAVOFVOCSA-N
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Preparation Methods

The total synthesis of Corallocin A involves several key steps, including the Suzuki coupling reaction, Vilsmeier–Haack formylation, and Wittig reaction . The synthetic route begins with the preparation of methyl 2-formyl-3-hydroxy-5-methoxybenzoate, which is then subjected to various transformations to yield this compound. The Suzuki coupling reaction is particularly noteworthy for its high stereoselectivity and good yield .

Chemical Reactions Analysis

Corallocin A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Properties

CAS No.

2002492-43-3

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(2E,6E)-8-(4-hydroxy-6-methoxy-1-oxo-3H-2-benzofuran-5-yl)-2,6-dimethylocta-2,6-dienoic acid

InChI

InChI=1S/C19H22O6/c1-11(5-4-6-12(2)18(21)22)7-8-13-16(24-3)9-14-15(17(13)20)10-25-19(14)23/h6-7,9,20H,4-5,8,10H2,1-3H3,(H,21,22)/b11-7+,12-6+

InChI Key

SJLLKLUVRUWXCJ-IAVOFVOCSA-N

Isomeric SMILES

C/C(=C\CC1=C(C=C2C(=C1O)COC2=O)OC)/CC/C=C(\C)/C(=O)O

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)CCC=C(C)C(=O)O

Origin of Product

United States

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